molecular formula C19H14BrN5O2 B2780166 N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251550-81-8

N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No.: B2780166
CAS No.: 1251550-81-8
M. Wt: 424.258
InChI Key: OBAHZBUSHKFOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a synthetic compound belonging to the class of triazolopyridazine derivatives. Compounds within this structural class have demonstrated significant potential in scientific research, particularly in medicinal chemistry and drug discovery . The triazolopyridazine core is a privileged structure in medicinal chemistry, known for its diverse biological activities . Related triazolopyridazine compounds have been investigated as potent anti-parasitic agents, with one study identifying a lead compound (SLU-2633) exhibiting excellent efficacy against Cryptosporidium, a cause of life-threatening diarrheal disease . Furthermore, structurally similar molecules have been reported to possess antimicrobial and anti-inflammatory properties, suggesting broad utility in biological research . The mechanism of action for such phenotypic leads is often multi-faceted and may involve interaction with specific enzymes or receptors . The presence of the bromophenyl group may influence the compound's lipophilicity and electronic characteristics, which can be critical for optimizing interactions with biological targets . This compound is presented as a valuable building block for chemical synthesis and a candidate for probing biological pathways. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2/c20-14-7-4-8-15(11-14)21-18(26)12-24-19(27)25-17(23-24)10-9-16(22-25)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAHZBUSHKFOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H16BrN5O
  • Molecular Weight : 396.26 g/mol

The presence of the bromophenyl group and the triazolo-pyridazine moiety suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against viruses such as HSV-1. In vitro assays demonstrated that certain triazole derivatives could inhibit viral replication significantly at concentrations below 50 μM while maintaining low cytotoxicity (CC50 values around 600 μM) .

Anticancer Activity

A notable area of research involves the anticancer properties of triazole derivatives. Studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines . This suggests that this compound may possess similar properties.

Anti-inflammatory and Antioxidant Activities

Triazole compounds are also noted for their anti-inflammatory and antioxidant activities. Research indicates that these compounds can modulate inflammatory pathways and reduce oxidative stress markers in cellular models . This is particularly relevant for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication.
  • Cell Cycle Arrest : Some triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways involved in inflammation and oxidative stress response.

Study on Antiviral Activity

In a study examining the antiviral activity of various triazole derivatives, a specific compound demonstrated an ability to inhibit HSV replication by over 90% at a concentration of 50 μM. This was attributed to its interaction with viral proteins essential for replication .

Study on Anticancer Efficacy

Another study focused on the synthesis and evaluation of triazole derivatives against human breast cancer (MCF-7) cells. The results indicated that certain derivatives had IC50 values as low as 27.3 μM, suggesting significant anticancer potential .

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a triazolo-pyridazine core structure which is significant for its biological activity. The synthesis of this compound typically involves multi-step processes that can include cyclization reactions and substitution reactions to form the desired heterocyclic structures.

Common Synthesis Methods:

  • Cyclization Reactions: Utilizing hydrazine derivatives with dicarbonyl compounds to form the triazole ring.
  • Substitution Reactions: Introducing bromine or other substituents to enhance biological activity.

Research indicates that compounds with triazolo and pyridazine moieties exhibit a range of biological activities:

Anticancer Activity

N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cytotoxicity Studies: Compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

Antimicrobial Properties

The compound may also possess antimicrobial properties, making it a candidate for further studies in treating infections caused by resistant strains of bacteria.

Neurological Applications

Some derivatives of triazolo-pyridazines have been explored for their potential as modulators of neurotransmitter systems, particularly GABA receptors, which could lead to advances in treating neurological disorders .

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several therapeutic applications:

Therapeutic Area Potential Application Evidence
Cancer TreatmentInhibition of tumor growthSignificant cytotoxicity against HepG2 and MCF-7 cell lines .
Antimicrobial AgentsTreatment of bacterial infectionsPreliminary studies indicate efficacy against resistant strains .
Neurological DisordersModulation of GABA receptorsPotential for treating anxiety and seizure disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:

  • Synthesis and Evaluation: A study synthesized various derivatives of triazolo-pyridazines and assessed their biological activities, revealing a correlation between structural modifications and increased potency against specific cancer cell lines .
  • Medicinal Chemistry Advances: Research highlighted the importance of these compounds as scaffolds for developing selective inhibitors for various targets in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Substituent Effects

The triazolopyridazine core is common among analogs, but substituent variations on the phenylacetamide group significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position/Type) Key Features
N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide 3-Br (meta) High lipophilicity (LogP ~3.8); moderate metabolic stability
N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide 4-CN (para) Lower LogP (~2.5); enhanced solubility; stronger H-bonding potential
N-(4-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide 4-Cl (para) Moderate LogP (~3.2); improved kinase selectivity vs. brominated analogs

Key Observations :

  • Electronic Effects : The electron-withdrawing nature of Br (meta) may reduce electron density at the acetamide carbonyl, affecting binding to target proteins compared to para-substituted analogs .
Pharmacological Activity

Triazolopyridazines are studied as kinase inhibitors (e.g., Aurora kinases, FLT3). Comparative studies suggest:

  • Potency: The 3-bromo analog exhibits moderate IC₅₀ values (e.g., 150 nM against Aurora B kinase), while 4-cyano derivatives show higher potency (IC₅₀ ~50 nM) due to improved hydrogen bonding with kinase active sites .
  • Selectivity : Chlorinated analogs (4-Cl) demonstrate better selectivity for FLT3 over related kinases, whereas brominated derivatives may exhibit off-target effects .
Physicochemical and Metabolic Stability
  • Solubility: The 3-bromo derivative has poor aqueous solubility (<10 µM) compared to 4-cyano (>100 µM), limiting bioavailability .
  • Metabolism : Brominated compounds show slower hepatic clearance in vitro (t₁/₂ ~45 min) vs. chloro analogs (t₁/₂ ~25 min), attributed to steric hindrance against cytochrome P450 enzymes .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as cyclocondensation, thioacetylation, and Buchwald-Hartwig coupling. Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during nitrile formation to prevent side reactions) .
  • Solvent selection (e.g., ethanol or DMF for polar intermediates, inert atmospheres for air-sensitive steps) .
  • Catalyst optimization (e.g., palladium catalysts for cross-coupling reactions) . Analytical techniques like HPLC purity checks and intermediate NMR validation are essential to ensure stepwise fidelity .

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C20_{20}H15_{15}BrN5_5O2_2) .
  • X-ray crystallography : Resolves bond angles and dihedral strains in the triazolo-pyridazine core .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Kinase inhibition profiling : Use in vitro kinase assays (e.g., AXL, EGFR) with ATP-competitive binding protocols .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility testing : Pre-formulation studies in PBS or DMSO to guide dosing in follow-up experiments .

Advanced Research Questions

Q. How can mechanistic studies resolve its kinase inhibition selectivity?

  • Computational docking : Model interactions with kinase ATP-binding pockets (e.g., AutoDock Vina) to identify key residues (e.g., hinge-region hydrogen bonds) .
  • Kinase profiling panels : Compare IC50_{50} values across 50+ kinases to map selectivity (e.g., selectivity ratios >10x for AXL over VEGFR2) .
  • Resistance mutation studies : Introduce gatekeeper mutations (e.g., T674M in AXL) to validate binding specificity .

Q. What strategies address contradictory cytotoxicity data across cell lines?

  • Orthogonal assays : Combine MTT with apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Metabolic stability analysis : Use liver microsomes to assess if discrepancies arise from differential metabolic clearance .
  • Transcriptomic profiling : RNA-seq on resistant vs. sensitive cell lines to identify compensatory pathways (e.g., PI3K/AKT upregulation) .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Substituent variation : Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance kinase binding .
  • Scaffold hopping : Synthesize triazolo-pyridazine analogs fused with pyrimidine to modulate solubility .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .

Methodological Considerations

Q. What protocols ensure stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acetamide group .
  • Light sensitivity testing : Conduct accelerated degradation studies under UV light to establish shelf-life .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of AXL kinase in lysates after compound treatment .
  • Western blotting : Measure downstream phosphorylation (e.g., pAKT reduction) to confirm pathway inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.